Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoate
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Overview
Description
Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoate is a fascinating compound that belongs to a class of organic compounds known as amino acids and derivatives. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoate involves several steps. Typically, the starting material is L-phenylalanine, which undergoes esterification to produce methyl L-phenylalaninate. The next step involves the protection of the amino group using the Fmoc protecting group. The reaction conditions usually require basic conditions, often using diisopropylethylamine (DIPEA) and solvents such as dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, pH, and reaction time. Catalysts may also be used to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoate undergoes a variety of chemical reactions, including:
Oxidation: The compound can undergo oxidative cleavage of the Fmoc group using strong oxidizing agents.
Reduction: Reduction reactions can modify the ester moiety to produce the corresponding alcohol.
Substitution: Nucleophilic substitution can occur at the carbonyl carbon of the ester group, leading to different derivative compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or hydrazines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: The main product is often the free amino acid after removal of the Fmoc group.
Reduction: Yields the corresponding alcohol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoate is extensively utilized in scientific research for its role in:
Chemistry: Used in the synthesis of peptides due to the presence of the Fmoc protecting group.
Biology: In the study of enzyme mechanisms and protein-protein interactions.
Medicine: As a building block in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: In the manufacturing of specialty chemicals and materials for research purposes.
Mechanism of Action
The primary mechanism by which Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoate exerts its effects involves its role as a precursor in peptide synthesis. The Fmoc group is cleaved under basic conditions, revealing the free amine group necessary for peptide bond formation. This mechanism is crucial in solid-phase peptide synthesis, where the compound helps in the stepwise construction of peptides.
Comparison with Similar Compounds
Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoate is unique due to its specific structural features and the presence of the Fmoc group. Similar compounds include:
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate: Similar protective strategy using a tert-butoxycarbonyl (Boc) group.
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate: Utilizes a benzyloxycarbonyl (Cbz) protecting group.
These compounds all serve as protected amino acids but differ in the specific protecting groups used, which can influence their reactivity and application in peptide synthesis.
Conclusion
This compound is an essential compound in the field of peptide chemistry. Its synthesis, chemical reactions, and wide range of applications in research and industry highlight its significance. By understanding the unique properties and functions of this compound, researchers can continue to leverage its potential in various scientific domains.
Properties
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-17-8-7-9-18(14-17)15-24(25(28)30-2)27-26(29)31-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,29)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFMIFWMZHBJMY-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@H](C(=O)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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